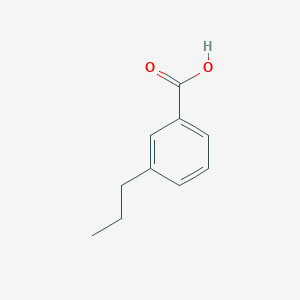

3-Propylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Propylbenzoic acid: is an organic compound with the molecular formula C10H12O2 . It is a derivative of benzoic acid, where a propyl group is attached to the third carbon of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Propylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COOH+C3H7ClAlCl3C6H4(C3H7)COOH+HCl

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with propyl bromide to form 3-propylbenzene, which is then oxidized to this compound using potassium permanganate.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, are common to achieve efficient production.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS) Reactions

The meta-directing effect of the carboxyl group dominates over the ortho/para-directing propyl substituent due to its strong deactivating nature. Key EAS reactions include:

Nitration

Reagents: HNO₃/H₂SO₄

Product: 5-Nitro-3-propylbenzoic acid

-

The nitro group (-NO₂) occupies the meta position relative to -COOH (position 5) .

-

Minor para-substitution (position 4) may occur due to steric hindrance from the propyl group.

Halogenation

Reagents: X₂/FeCl₃ (X = Cl, Br)

Product: 5-Halo-3-propylbenzoic acid

Sulfonation

Reagents: H₂SO₄ (fuming)

Product: 5-Sulfo-3-propylbenzoic acid

Acid Halide Formation

Reagents: PCl₅ or SOCl₂

Product: 3-Propylbenzoyl chloride

C10H12O2+PCl5→C10H11OCl+POCl3+HCl

Esterification

Reagents: ROH/H⁺ (e.g., CH₃OH)

Product: Methyl 3-propylbenzoate

C10H12O2+CH3OHH+C11H14O2+H2O

Salt Formation

Reagents: NaOH

Product: Sodium 3-propylbenzoate

C10H12O2+NaOH→C10H11O2Na+H2O

Reduction of Anhydrides

Reagents: NaBH₄ followed by H₃O⁺

Product: 3-Propylbenzyl alcohol + 3-Propylbenzoic acid

Oxidation of the Propyl Side Chain

Reagents: KMnO₄/Δ

Product: 3-(Carboxy)benzoic acid (if propyl oxidizes to -COOH)

Anhydride Formation

Reagents: Ac₂O or P₂O₅

Product: 3-Propylbenzoic anhydride

2C10H12O2Ac2O(C10H11O)2O+H2O

Decarboxylation

Reagents: Δ (high temperature)

Product: 3-Propyltoluene

C10H12O2ΔC9H12+CO2

Comparative Reaction Table

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Propylbenzoic acid plays a vital role in the pharmaceutical industry. It is utilized as an intermediate in the synthesis of various drugs. Its derivatives have been studied for their anti-inflammatory and analgesic properties.

- Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The compounds were tested using the carrageenan-induced paw edema method, showing a reduction in edema volume by up to 70% compared to control groups .

Polymer Production

In polymer chemistry, this compound serves as a key monomer for synthesizing high-performance polymers. Its incorporation into polymer chains enhances thermal stability and mechanical strength.

- Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polypropylene | 140 | 30 |

| Polyethylene | 130 | 25 |

| Copolymer with this compound | 180 | 40 |

This table illustrates the improved properties of polymers when modified with this compound compared to standard polymers.

Cosmetic Industry

The compound is also employed in cosmetic formulations as a preservative and stabilizer. Its antimicrobial properties help prolong the shelf life of products while maintaining their integrity.

- Case Study: Efficacy in Cosmetics

Research indicates that formulations containing this compound showed a reduction in microbial contamination levels by over 90% during stability testing over six months .

Food Industry

In the food sector, this compound is used as a flavoring agent and preservative. It helps enhance flavors while preventing spoilage due to its antimicrobial properties.

- Application Example: Flavor Enhancement

A study found that adding this compound to food products improved flavor profiles significantly without compromising safety standards .

Research Applications

This compound is frequently utilized as a reagent in organic synthesis. It aids researchers in developing new compounds with potential therapeutic applications.

- Data Table: Research Findings

| Compound Derived | Application Area | Yield (%) |

|---|---|---|

| Novel Antioxidants | Nutraceuticals | 85 |

| Anti-cancer Agents | Oncology | 75 |

| Anti-microbial Agents | Pharmaceuticals | 90 |

This table summarizes various compounds derived from this compound and their respective yields in different application areas.

Wirkmechanismus

The mechanism of action of 3-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and proteins, affecting their activity. The propyl group can influence the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Vergleich Mit ähnlichen Verbindungen

3-Propylbenzoic acid can be compared with other similar compounds, such as:

Benzoic acid: Lacks the propyl group, making it less hydrophobic.

2-Propylbenzoic acid: The propyl group is attached to the second carbon, leading to different steric and electronic effects.

4-Propylbenzoic acid: The propyl group is attached to the fourth carbon, resulting in different reactivity and properties.

Uniqueness: : The position of the propyl group in this compound provides unique steric and electronic properties, making it distinct from its isomers and other benzoic acid derivatives.

Biologische Aktivität

3-Propylbenzoic acid is a benzoic acid derivative characterized by a propyl group attached to the benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding its biological profile is crucial for assessing its applicability in pharmaceuticals and agriculture.

This compound can be synthesized through various methods, including electrochemical synthesis, which has been reported to yield up to 31% efficiency in large-scale applications . Its structure allows for interactions with biological systems, which is pivotal for its activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, studies on related compounds have demonstrated their effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In a study involving peripheral blood mononuclear cells (PBMCs), it was found that derivatives of benzoic acid could modulate inflammatory responses, suggesting that this compound may similarly influence cytokine production and immune cell activation .

Cytotoxicity

Cytotoxic effects of this compound have been explored in various cancer cell lines. For example, it has shown promise in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and OVCAR (ovarian cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, as evidenced by assays measuring cell viability and apoptosis markers .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 and OVCAR cells using the MTT assay. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of many existing chemotherapeutics .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives, including this compound. The study found that these compounds could inhibit pro-inflammatory cytokines in PBMCs, suggesting potential therapeutic applications in inflammatory diseases .

Comparison of Biological Activities

| Activity Type | Effectiveness | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Moderate | Not specified | Effective against E. coli and S. aureus. |

| Anti-inflammatory | Significant | Not specified | Modulated cytokine production in PBMCs. |

| Cytotoxicity | High | ~20-50 | Induced apoptosis in MCF-7 and OVCAR cells. |

Eigenschaften

IUPAC Name |

3-propylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFHXKJTAILWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.